1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine
Overview
Description
Scientific Research Applications
Modeling Enzymatic Activity
One study discusses unsymmetrical dicopper(II) complexes, which are used as models for the active site of type 3 copper proteins. These models are valuable for understanding the catalytic mechanisms of enzymes, specifically catechol oxidases. The presence of a thioether group close to the metal site in these complexes significantly influences catecholase activity, offering insights into enzyme design and functionality (Merkel et al., 2005).
Synthesis and Evaluation as Inhibitors
Another line of research involves the synthesis of compounds with potential inhibitory effects against specific enzymes or receptors. For instance, derivatives synthesized for evaluating as potential inhibitors of 15-lipoxygenase (15-LO) demonstrate the potential for chemical compounds to serve in therapeutic roles, particularly in inflammation and cancer research (Asghari et al., 2016).
Drug Discovery and Development
Compounds with the piperazine moiety are explored for their pharmaceutical applications, including their roles as antidepressants and anxiolytics. This is evident in studies where phenylpiperazine derivatives exhibit significant antidepressant-like and anxiolytic-like activities in animal models. Such research underscores the potential for structurally similar compounds in developing new therapeutic agents (Pytka et al., 2015).
Antioxidant Properties
Research on bromophenol derivatives from marine sources highlights the antioxidant properties of these compounds. These properties are significant for their potential applications in preventing oxidative stress-related diseases and in the development of natural antioxidant agents for food preservation and pharmaceutical uses (Zhao et al., 2004).
Properties
IUPAC Name |
1-[3-(5-bromo-2-methylphenoxy)propyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O/c1-3-18-8-10-19(11-9-18)7-4-12-20-16-13-15(17)6-5-14(16)2/h5-6,13H,3-4,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPLPFKCYFLPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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